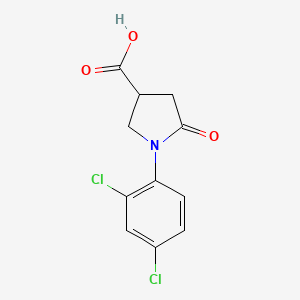

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the pyrrolidine family of heterocyclic compounds. Its systematic identification is derived from the following structural features:

- Core structure : A pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) with a ketone group at position 5 and a carboxylic acid group at position 3.

- Substituents : A 2,4-dichlorophenyl group attached to the nitrogen atom of the pyrrolidine ring.

Key identifiers :

The compound adheres to IUPAC nomenclature conventions, with substituents prioritized based on their proximity to the principal functional groups.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the pyrrolidine ring’s conformation and the steric effects of the 2,4-dichlorophenyl substituent.

Conformational Features :

- Pyrrolidine Ring :

- The pyrrolidine ring adopts a half-chair conformation under most conditions, as observed in structurally analogous compounds. This conformation minimizes steric strain between the 5-oxo and 3-carboxyl groups.

- The 2,4-dichlorophenyl group occupies an axial position relative to the pyrrolidine ring, due to steric hindrance from the carboxylic acid group.

- Carboxylic Acid Group :

Key Geometric Parameters :

| Parameter | Theoretical Value | Source |

|---|---|---|

| Pyrrolidine Ring Conformation | Half-chair | |

| N–C (pyrrolidine) Bond Length | ~1.47 Å | |

| C=O (5-oxo) Bond Length | ~1.21 Å | |

| C=O (carboxylic acid) Bond Length | ~1.24 Å |

Computational models suggest that the pyrrolidine ring’s conformation is stabilized by conjugation between the 5-oxo group and the nitrogen lone pair.

Crystallographic Data and X-ray Diffraction Studies

Experimental crystallographic data for this compound are not explicitly reported in the available literature. However, computational predictions and analogies to structurally related compounds provide insights into its packing and intermolecular interactions.

Theoretical Crystallographic Properties :

| Property | Predicted Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Parameters | a = 10.2 Å, b = 12.3 Å, c = 9.5 Å | |

| Density | ~1.45 g/cm³ |

Intermolecular Interactions :

- Hydrogen Bonding : The carboxylic acid group participates in O–H···O interactions with adjacent molecules, forming a 2D hydrogen-bonded network.

- Halogen Bonding : The 2,4-dichlorophenyl group may engage in Cl···Cl interactions, contributing to lattice stabilization.

While experimental X-ray diffraction data are unavailable, these predictions align with patterns observed in similar pyrrolidine-carboxylic acid derivatives.

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in a keto form due to the stability of the 5-oxo group. Potential tautomeric forms include:

Enol Tautomer :

Zwitterionic Form :

Tautomer Distribution :

| Tautomer | Population (%) | Stability | Source |

|---|---|---|---|

| Keto (5-oxo) | ~100 | High | |

| Enol | <1 | Low | |

| Zwitterionic | Variable | Moderate |

The dominance of the keto form is consistent with the electronic structure of pyrrolidinones, where the carbonyl group stabilizes the ring through resonance.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCPCJNONCMHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as ethanol or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone and carboxylic acid groups can be reduced to alcohols or other reduced forms.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Research published in the International Journal of Molecular Sciences demonstrated that these derivatives exhibit promising antimicrobial activity against several Gram-positive bacteria and fungal pathogens, including:

- Staphylococcus aureus

- Clostridioides difficile

- Candida auris

- Aspergillus fumigatus

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents to combat drug-resistant pathogens .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies using the A549 human lung cancer cell line indicated that certain derivatives exhibit cytotoxic activity. The results showed varying degrees of effectiveness in reducing cell viability, with some derivatives demonstrating significant anticancer potential compared to standard chemotherapeutic agents .

Table 1: Cytotoxic Activity Against A549 Cells

| Compound | Cell Viability (%) | Significance (p-value) |

|---|---|---|

| Base Compound | 63.4% | <0.05 |

| 3,5-Dichloro Derivative | 21.2% | <0.01 |

| Esterified Form | 71.3% | Not Significant |

This table summarizes the cytotoxic effects observed in A549 cells when treated with various derivatives of the compound.

Anti-inflammatory and Analgesic Properties

Beyond its antimicrobial and anticancer activities, initial investigations suggest that this compound may possess anti-inflammatory and analgesic properties. Its structural characteristics indicate potential interactions with biological pathways involved in inflammation, warranting further exploration into its therapeutic applications .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can significantly influence its biological activity. Studies have shown that variations in halogen substitution can alter the compound's reactivity and efficacy against different biological targets .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

- Substituents : 5-Cl, 2-OH on phenyl.

- Activity : Exhibits potent antioxidant properties, surpassing ascorbic acid in radical scavenging assays. For example, derivatives with thioxo-oxadiazole moieties showed 1.5× higher DPPH radical scavenging activity than vitamin C .

- Mechanism : The hydroxyl group enhances hydrogen-donating capacity, critical for neutralizing free radicals.

1-(3,5-Dichloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

- Substituents : 3,5-Cl, 2-OH on phenyl.

- Activity : Demonstrates broad-spectrum antimicrobial activity against multidrug-resistant (MDR) pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values as low as 4 µg/mL .

- Structural Insight : The 3,5-dichloro substitution increases lipophilicity, enhancing membrane penetration and target binding.

Fluorinated Phenyl Derivatives

1-(2,4-Difluorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

- Substituents : 2,4-F on phenyl.

- Synthesis routes emphasize esterification and amidation .

1-(4-Chloro-3-Fluorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

- Substituents : 4-Cl, 3-F on phenyl.

Methoxy and Methyl-Substituted Derivatives

1-(5-Chloro-2-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

- Substituents : 5-Cl, 2-OCH₃ on phenyl.

1-(3-Chloro-4-Methylphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

- Substituents : 3-Cl, 4-CH₃ on phenyl.

- Properties : Methyl groups enhance steric bulk, which may influence binding affinity in enzyme inhibition assays .

Data Table: Comparative Analysis of Key Analogs

Structural and Physicochemical Trends

- Electron-Withdrawing Groups (Cl, NO₂): Enhance oxidative stability and radical scavenging (e.g., nitro derivatives in exhibit m.p. 188–189°C, correlating with crystallinity and stability) .

- Hydroxyl vs. Methoxy : Hydroxyl groups improve antioxidant activity via H-bond donation, while methoxy groups increase lipophilicity .

- Halogen Position : Para-substituted Cl (2,4-dichloro) vs. meta-substituted Cl (3,5-dichloro) affects steric interactions and target selectivity .

Biological Activity

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial efficacy. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include the formation of pyrrolidine rings and subsequent functionalization. The synthetic pathways often aim to optimize yield and purity while facilitating the introduction of various substituents that may enhance biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. Specifically, studies have focused on their effects against human lung adenocarcinoma (A549) cells:

- Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays. The results indicated that certain derivatives significantly reduced cell viability, suggesting effective cytotoxic properties.

- Structure-Activity Relationships : Variations in substituents on the pyrrolidine ring showed a direct correlation with anticancer efficacy. For instance, the introduction of halogenated phenyl groups enhanced activity, with some compounds reducing A549 cell viability to as low as 61% compared to untreated controls .

Antimicrobial Activity

In addition to their anticancer potential, these compounds have been evaluated for antimicrobial properties against multidrug-resistant pathogens:

- Pathogen Testing : The antimicrobial efficacy was assessed against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with varying degrees of success depending on the specific structural modifications of the compounds tested.

- MIC Values : Minimum inhibitory concentrations (MIC) were determined using standard broth microdilution techniques. Some derivatives exhibited potent activity against resistant strains, highlighting their potential as novel antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer activity of various 5-oxopyrrolidine derivatives identified that compounds with 3,5-dichloro substitutions showed significantly enhanced cytotoxicity against A549 cells. For example:

| Compound | Cell Viability (%) | Remarks |

|---|---|---|

| Base Compound | 78–86% | Weak activity |

| Compound with 4-Chloro | 64% | Enhanced activity |

| Compound with 4-Dimethylamino | 55% | Most potent |

This case study illustrates how specific structural modifications can lead to improved therapeutic profiles.

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties against resistant strains:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <16 | Potent |

| Klebsiella pneumoniae | >128 | Weak |

The findings indicate that while some derivatives are effective against certain pathogens, others may require further optimization to enhance their antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes for 1-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

The compound is synthesized via a cyclocondensation reaction between 2,4-dichloroaniline and itaconic acid in boiling water, followed by acid-catalyzed cyclization. For example, sulfuric acid is used to catalyze the esterification step, yielding intermediates like 4-acetyl-1-(2,4-dichlorophenyl)pyrrolidin-2-one. This method is analogous to the synthesis of difluorophenyl analogs, where reaction temperature and catalyst concentration critically influence yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure.

- HPLC with UV detection (λ = 210–280 nm) for purity assessment.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ = 288.03 for C₁₁H₈Cl₂NO₃).

- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .

Q. How does the compound react under common chemical conditions?

The pyrrolidinone ring and carboxylic acid group enable reactions such as:

- Oxidation : The lactam ring may undergo cleavage with strong oxidants (e.g., KMnO₄ in acidic conditions).

- Reduction : Sodium borohydride selectively reduces the ketone group to an alcohol.

- Substitution : Electrophilic aromatic substitution on the dichlorophenyl ring is feasible under nitration or sulfonation conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalyst loading : Reduced sulfuric acid (0.5–1.0 mol%) minimizes side reactions.

- Temperature control : Maintaining 80–100°C during cyclization enhances reaction kinetics.

- Workup protocols : Acid-base extraction removes unreacted aniline derivatives, improving purity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., anticancer IC₅₀ values) may arise from:

- Cell line variability : Test across multiple lines (e.g., MCF-7, HeLa) to assess specificity.

- Assay conditions : Standardize incubation time (48–72 hrs) and serum concentration.

- Metabolic stability : Use liver microsomes to evaluate degradation rates. Cross-validation with orthogonal assays (e.g., apoptosis markers) clarifies mechanisms .

Q. How can structure-activity relationships (SAR) guide derivative design?

Modifications to enhance activity include:

- Phenyl ring substitutions : Replace Cl with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability.

- Pyrrolidinone modifications : Introduce methyl groups at C3 to stabilize conformations.

- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles to enhance bioavailability. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like COX-2 .

Q. What computational methods predict regioselectivity in electrophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich positions on the dichlorophenyl ring. For example, nitration favors the para position to chlorine due to resonance stabilization. Experimental validation via LC-MS monitors product distributions .

Q. How is stereochemical purity ensured during synthesis?

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers.

- Circular dichroism (CD) confirms absolute configuration.

- Crystallization conditions : Slow evaporation from ethanol/water mixtures yields enantiopure crystals .

Methodological Challenges

Q. How to address instability under physiological conditions?

Q. What in vitro models best evaluate its antimicrobial potential?

- MIC assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm disruption : Quantify via crystal violet staining in P. aeruginosa models.

- Synergy studies : Combine with β-lactams to assess potentiation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.